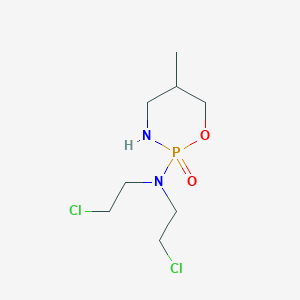
Tetrahydro-2-(bis(2-chloroethyl)amino)-5-methyl-2H-1,3,2-oxazaphosphorine 2-oxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Tetrahydro-2-(bis(2-chloroethyl)amino)-5-methyl-2H-1,3,2-oxazaphosphorine 2-oxide involves the reaction of 2-chloroethylamine hydrochloride with phosphorus oxychloride, followed by the addition of 3-methyl-1,3-propanediol. The reaction is typically carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain the quality and yield of the product. The reaction conditions are optimized to ensure the efficient production of the compound while minimizing impurities .
化学反应分析
Types of Reactions
Tetrahydro-2-(bis(2-chloroethyl)amino)-5-methyl-2H-1,3,2-oxazaphosphorine 2-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form active metabolites.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The chloroethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various metabolites and derivatives that retain the core structure of the original compound. These products often exhibit different biological activities and are studied for their potential therapeutic applications .
科学研究应用
Tetrahydro-2-(bis(2-chloroethyl)amino)-5-methyl-2H-1,3,2-oxazaphosphorine 2-oxide has a wide range of scientific research applications:
Chemistry: Used as a model compound in studying alkylating agents and their mechanisms.
Biology: Studied for its effects on cellular processes and DNA interactions.
Medicine: Widely used in chemotherapy for treating cancers such as lymphoma, leukemia, and breast cancer.
Industry: Employed in the production of pharmaceuticals and as a research tool in drug development.
作用机制
The mechanism of action of Tetrahydro-2-(bis(2-chloroethyl)amino)-5-methyl-2H-1,3,2-oxazaphosphorine 2-oxide involves the formation of active metabolites that alkylate DNA. This alkylation leads to the formation of cross-links between DNA strands, preventing their separation and thereby inhibiting DNA replication and RNA transcription. The compound primarily targets rapidly dividing cells, making it effective against cancer cells .
相似化合物的比较
Similar Compounds
Ifosfamide: Another alkylating agent with a similar structure and mechanism of action.
Melphalan: An alkylating agent used in the treatment of multiple myeloma.
Chlorambucil: Used in the treatment of chronic lymphocytic leukemia.
Uniqueness
Tetrahydro-2-(bis(2-chloroethyl)amino)-5-methyl-2H-1,3,2-oxazaphosphorine 2-oxide is unique due to its broad spectrum of activity and its ability to be used in both chemotherapy and immunosuppressive therapy. Its versatility and effectiveness make it a valuable compound in medical treatments .
属性
CAS 编号 |
22089-26-5 |
|---|---|
分子式 |
C8H17Cl2N2O2P |
分子量 |
275.11 g/mol |
IUPAC 名称 |
N,N-bis(2-chloroethyl)-5-methyl-2-oxo-1,3,2λ5-oxazaphosphinan-2-amine |
InChI |
InChI=1S/C8H17Cl2N2O2P/c1-8-6-11-15(13,14-7-8)12(4-2-9)5-3-10/h8H,2-7H2,1H3,(H,11,13) |
InChI 键 |
SWUMGQHZCNDNEI-UHFFFAOYSA-N |
规范 SMILES |
CC1CNP(=O)(OC1)N(CCCl)CCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















